ciguatoxin CTX4B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

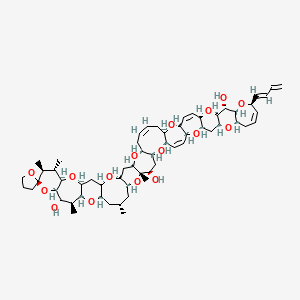

Ciguatoxin CTX4B is a ciguatoxin comprising a sequence of twelve trans-fused six-, seven-, eight- and nine-membered oxacycles and a spiro-fused tetrahydrofuran substituted by a (1E)-buta-1,3-dien-1-yl side chain. It is isolated from Gambierdiscus toxicus. It has a role as a metabolite.

Applications De Recherche Scientifique

Biochemical and Physiological Effects

Ciguatoxins, including CTX4B, primarily target voltage-gated sodium channels, leading to hyperexcitability of neurons. Research has demonstrated that exposure to CTX4B induces significant transcriptional changes in liver tissues. For instance, a study on mice exposed to ciguatoxins revealed differential expression of genes involved in sodium transport and xenobiotic metabolism, particularly cytochrome P450 enzymes . These findings suggest that CTX4B not only affects neural pathways but also triggers metabolic responses that could influence the overall physiological state of affected organisms.

Detection and Quantification Methods

The accurate detection of CTX4B is critical for assessing ciguatera risk in fish and monitoring human exposure. Various methodologies have been developed for this purpose:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique has been widely adopted for quantifying ciguatoxins in biological samples due to its sensitivity and specificity. Recent advancements have improved detection limits, enabling the identification of CTX4B at low concentrations in complex matrices such as blood plasma .

- Cell-Based Assays : These assays utilize specific cell lines to assess the biological activity of ciguatoxins. They are particularly useful in screening seafood for potential toxicity before consumption .

- Enzyme-Linked Immunosorbent Assay (ELISA) : This method has been developed to detect ciguatoxins with high specificity using monoclonal antibodies against specific toxin fragments. The sensitivity of ELISA can reach picogram levels per milliliter, making it a valuable tool for environmental monitoring .

Environmental Impact and Marine Ecology

Ciguatoxin accumulation in marine food webs poses significant ecological risks. Studies have demonstrated that herbivorous fish can accumulate CTX4B through their diet, which subsequently transfers up the food chain to carnivorous species . This trophic transfer raises concerns about the sustainability of fisheries in regions prone to ciguatera outbreaks.

Table 1: Trophic Transfer of Ciguatoxins

| Fish Species | Role in Food Web | Accumulation Rate | Observed Toxicity |

|---|---|---|---|

| Chlorurus microrhinos | Herbivorous | High | Yes |

| Sphyraena viridis | Carnivorous | Moderate | Yes |

| Seriola spp. | Top Predator | High | Yes |

Case Study 1: Ciguatera Outbreaks

In a documented outbreak in the Caribbean, consumption of barracuda containing high levels of CTX4B led to severe neurological symptoms among affected individuals. This incident highlighted the need for effective monitoring systems to prevent ciguatera poisoning.

Case Study 2: Detection Method Development

A recent study focused on improving detection methods for ciguatoxins in marine mammals demonstrated that using optimized LC-MS/MS techniques could reliably quantify CTX4B in blood samples from Hawaiian monk seals, showcasing the importance of these methods in wildlife health assessments .

Propriétés

Formule moléculaire |

C60H84O16 |

|---|---|

Poids moléculaire |

1061.3 g/mol |

Nom IUPAC |

(1R,3S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45R,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(1E)-buta-1,3-dienyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,2'-oxolane]-19,48,59-triol |

InChI |

InChI=1S/C60H84O16/c1-7-8-13-34-14-11-17-41-56(65-34)53(63)57-49(69-41)26-43-40(72-57)21-20-38-39(67-43)19-18-37-35(66-38)15-9-10-16-36-45(68-37)28-50(61)59(6)51(71-36)29-46-47(75-59)25-30(2)24-42-44(70-46)27-48-54(73-42)32(4)52(62)58-55(74-48)31(3)33(5)60(76-58)22-12-23-64-60/h7-11,13-14,18-21,30-58,61-63H,1,12,15-17,22-29H2,2-6H3/b10-9-,13-8+/t30-,31+,32+,33+,34+,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53-,54-,55-,56+,57-,58+,59+,60-/m1/s1 |

Clé InChI |

QFYRPKKCVYDHFZ-OAOKCRGNSA-N |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)C=C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=C[C@@H](O3)/C=C/C=C)O)O)(O[C@@H]6C1)C |

SMILES canonique |

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CC(O3)C=CC=C)O)O)(OC6C1)C |

Synonymes |

CTX 4B CTX-4B gambiertoxin gambiertoxin (CTX-4B) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.